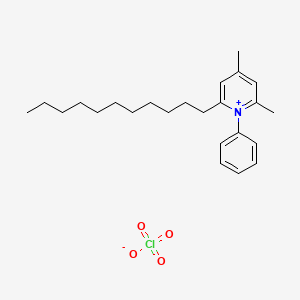
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a member of the pyridinium salts family, characterized by the presence of a pyridine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate typically involves the reaction of 2,4-dimethylpyridine with phenyl and undecyl substituents under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyridinium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored and controlled to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1-phenylpyridinium perchlorate: Lacks the undecyl substituent.
1-Phenyl-6-undecylpyridinium perchlorate: Lacks the dimethyl substituents.
2,4-Dimethyl-1-phenylpyridinium chloride: Contains chloride instead of perchlorate.
Uniqueness
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate is unique due to the presence of both dimethyl and undecyl substituents on the pyridine ring, as well as the perchlorate anion. These structural features contribute to its distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
143870-31-9 |
|---|---|
Molecular Formula |
C24H36ClNO4 |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2,4-dimethyl-1-phenyl-6-undecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H36N.ClHO4/c1-4-5-6-7-8-9-10-11-13-18-24-20-21(2)19-22(3)25(24)23-16-14-12-15-17-23;2-1(3,4)5/h12,14-17,19-20H,4-11,13,18H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
GGNPHSLZRGLOHH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=CC(=CC(=[N+]1C2=CC=CC=C2)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















